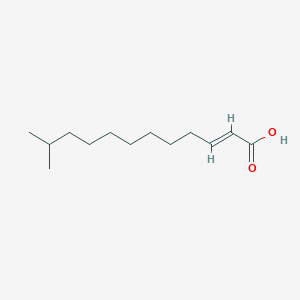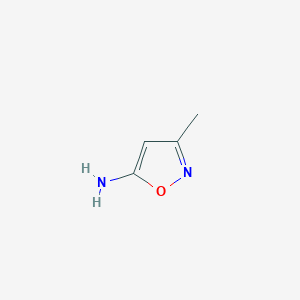
(E)-11-methyldodec-2-enoic acid
Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or function in biological or chemical systems.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant factors.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, reactivity with other substances, and stability under various conditions.Scientific Research Applications
Synthesis of Enamides : (E)-11-methyldodec-2-enoic acid is used in the synthesis of enamides, which are important in organic chemistry (Brettle & Mosedale, 1988).
Precursor for Synthesis of Analgesics : Derivatives of (2E)-3-(3-methoxyphenyl)-2-methylpent-2-enoic acid are suitable precursors for synthesizing Tapentadol, a novel centrally acting analgesic (Rzymkowski & Piątek, 2016).
Building Block for Luminescent Molecular Crystals : (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid serves as a building block for creating highly stable luminescent molecular crystals (Zhestkij et al., 2021).
Component of Marine Sponge : Synthesized marine natural product (E)-7-methyl hexadec-6-enoic acid is found in the Caribbean sponge (Kulkarni, Chattopadhyay, & Mamdapur, 1992).
Inhibition of Insect Pheromone Biosynthesis : Cyclopropene fatty acids like 10,11-methylenehexadec-10-enoic and 11,12-methylenehexadec-11-enoic acids interfere with the production of sex pheromone components in Spodoptera littoralis (Gosalbo, Fabriàs, Arsequell, & Camps, 1992).
Prostaglandin Biosynthesis : The identification of 9α, 15-dihydroxy-11-ketoprost-13-enoic acid supports the involvement of an endoperoxide in prostaglandin biosynthesis (Granström, Lands, & Samuelsson, 1968).
Neurotransmitter Analogues : Tritiated E- and Z-4-aminobut-2-enoic acids are analogues of the inhibitory neurotransmitter 4-aminobutanoic acid (GABA) and have potential applications in neuroscience research (Duke et al., 1993).
Synthesis of Cytotoxic Compounds : (11E)-13-hydroxy-10-oxooctadec-11-enoic acid, synthesized from undec-10-enoic acid, has cytotoxic properties and potential applications in cancer research (Nokami et al., 1997).
Antimicrobial Activity : Certain derivatives of (E)-11-methyldodec-2-enoic acid exhibit antimicrobial activity against bacteria like E. coli, highlighting their potential in medical and pharmaceutical applications (Banday, Mattoo, & Rauf, 2010).
Structural Characterization in Marine Bacteria : Studies on the fatty acid composition of marine aerobic anoxygenic phototrophic bacteria include analyses of various enoic acids, which could have implications for understanding marine microbiology (Rontani, Christodoulou, & Koblížek, 2005).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity data, safety precautions, and first aid measures.
Future Directions
This involves discussing potential areas of future research. It could include possible applications of the compound, unanswered questions about its properties or behavior, or new methods of synthesis.
For a specific analysis of “(E)-11-methyldodec-2-enoic acid”, I would recommend consulting scientific literature or databases. If you have access to a university library, their resources might be helpful. You could also try online databases like PubMed, Google Scholar, or the American Chemical Society’s publications. Please note that reading and understanding scientific literature often requires a background in the field. If you’re not familiar with the terminology or concepts, you might find it helpful to consult a textbook or ask a professional in the field.
properties
IUPAC Name |
(E)-11-methyldodec-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15/h9,11-12H,3-8,10H2,1-2H3,(H,14,15)/b11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTXNGAQYNSTHI-PKNBQFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCCC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347871 | |
| Record name | (2E)-11-Methyl-2-dodecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-11-methyldodec-2-enoic acid | |
CAS RN |
677354-24-4 | |
| Record name | (2E)-11-Methyl-2-dodecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-2-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B44949.png)

![4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B44953.png)









![(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid](/img/structure/B44977.png)